molecular formula C8H10F3NS B13275263 [1-(Thiophen-2-YL)ethyl](2,2,2-trifluoroethyl)amine

[1-(Thiophen-2-YL)ethyl](2,2,2-trifluoroethyl)amine

Cat. No.: B13275263
M. Wt: 209.23 g/mol
InChI Key: JBNTUPHNWVVPNQ-UHFFFAOYSA-N
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Description

1-(Thiophen-2-YL)ethylamine is a fluorinated amine derivative featuring a thiophene ring and a trifluoroethyl group. Fluorine substituents are known to enhance metabolic stability and lipophilicity, making such compounds attractive in medicinal chemistry for improving pharmacokinetic properties .

Properties

Molecular Formula

C8H10F3NS

Molecular Weight

209.23 g/mol

IUPAC Name

2,2,2-trifluoro-N-(1-thiophen-2-ylethyl)ethanamine

InChI

InChI=1S/C8H10F3NS/c1-6(7-3-2-4-13-7)12-5-8(9,10)11/h2-4,6,12H,5H2,1H3

InChI Key

JBNTUPHNWVVPNQ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CS1)NCC(F)(F)F

Origin of Product

United States

Preparation Methods

Laboratory-Scale Synthetic Routes

a. Route via Reductive Amination of Thiophene Derivatives

This method involves initial formation of a thiophen-2-yl ethylamine intermediate, followed by trifluoroethylation:

Step Description Reagents & Conditions References
1 Synthesis of 2-thiophenemethylamine Reaction of 2-thiophenecarbaldehyde with ammonia or primary amines under reductive conditions Literature reports suggest catalytic hydrogenation or use of reducing agents like sodium borohydride ,
2 Alkylation with trifluoroethyl groups Nucleophilic substitution using trifluoroethyl halides (e.g., trifluoroethyl chloride or trifluoroethyl triflate) Conducted in polar aprotic solvents such as acetonitrile at room temperature
3 Purification Column chromatography or recrystallization Standard purification techniques

b. Route via Nucleophilic Substitution on Thiophene-2-yl Precursors

This approach employs thiophene derivatives bearing reactive functional groups:

Industrial-Scale Synthesis

Industrial production emphasizes continuous flow reactors and optimized reaction parameters to enhance yield and safety:

Step Description Conditions References & Patent Data
1 Formation of trifluoroethylamine Reacting 1,1,1-trifluoro-2-chloroethane with ammonia in glycerol solvent Patent CN101973888B describes this process, emphasizing short reaction times (~20-30 min) at 150-200°C and pressures of 2-4 MPa
2 Coupling with thiophene derivatives Nucleophilic substitution or reductive amination Conducted under controlled temperature and pressure to maximize yield (~97%) ,
3 Purification Vacuum rectification and chromatography Ensures high purity suitable for pharmaceutical applications ,

Key Features of Industrial Methods:

  • Use of pipeline reactors for continuous processing.
  • Short reaction times (20-30 minutes) compared to traditional batch processes (~24 hours).
  • High yields (~97%) achieved through optimized conditions.

Specific Reaction Conditions and Reagents

Parameter Laboratory Method Industrial Method References
Solvent Glycerol Glycerol ,
Temperature 150–200°C 150–200°C ,
Pressure 2–4 MPa 2–4 MPa
Reaction Time 20–30 min 20–30 min
Reactants 2-thiophenecarbaldehyde, trifluoroethyl halide 1,1,1-trifluoro-2-chloroethane, ammonia ,

Research Findings and Data Summary

Aspect Observation Source
Yield Up to 97% in optimized industrial processes
Reaction Time Significantly reduced from 24 hours to 20-30 minutes
Purity High purity suitable for pharmacological applications ,
Safety Use of pipeline reactors minimizes exposure and hazards

Chemical Reactions Analysis

Acylation Reactions

The primary amine group undergoes acylation with carboxylic acid derivatives to form amides. This reaction is pivotal for modifying biological activity or creating polymer precursors.

ReagentConditionsProductNotes
Thionyl fluoride (SOF₂)Room temperature, 1–2 hrsN-Acylated derivativeRapid activation of carboxylic acids
Acetyl chlorideDichloromethane, 0°C → RTN-Acetyl compoundRequires base (e.g., Et₃N)
Benzoyl fluorideAnhydrous THF, refluxN-Benzoyl derivativeHigh chemoselectivity

Thionyl fluoride enables one-pot acylation without isolating intermediates, making it efficient for peptide-like bond formation . The trifluoroethyl group slightly reduces nucleophilicity compared to non-fluorinated amines, necessitating longer reaction times in some cases.

Alkylation and Quaternary Ammonium Formation

The amine reacts with alkyl halides or epoxides to form secondary or quaternary ammonium salts, useful in surfactant synthesis or ionic liquids.

ReagentConditionsProductApplication
Methyl iodideMeCN, 60°C, 12 hrsN-Methylated derivativeBioactive compound precursor
1-BromooctaneK₂CO₃, DMF, 80°CN-Octyl quaternary saltSurfactant/catalyst
Ethylene oxidePressure, 100°CN-Hydroxyethyl derivativePolymer crosslinker

Steric hindrance from the thiophenylethyl group limits reactivity with bulky electrophiles, favoring linear alkylating agents.

Electrophilic Aromatic Substitution (Thiophene Ring)

The thiophene ring undergoes electrophilic substitution, primarily at the 5-position due to directing effects of the ethylamine substituent.

ReactionReagentConditionsProductYield
NitrationHNO₃/H₂SO₄0°C, 1 hr5-Nitro-thiophene derivative~60%
SulfonationSO₃/DCMRT, 3 hrs5-Sulfo derivative~45%
HalogenationBr₂/FeCl₃50°C, 2 hrs5-Bromo-thiophene compound~70%

The trifluoroethyl group’s electron-withdrawing nature deactivates the ring, slowing reaction rates compared to unsubstituted thiophene .

Reductive Amination and Condensation

The amine participates in reductive amination with ketones/aldehydes or forms Schiff bases, enabling structural diversification.

SubstrateReagentConditionsProduct
BenzaldehydeNaBH₃CN, MeOHRT, 6 hrsN-Benzyl derivative
CyclohexanoneTiCl₄, Zn/HgReflux, 12 hrsSpirocyclic amine
Glyoxylic acidH₂, Pd/C50 psi, 24 hrsN-Carboxymethyl compound

Coordination Chemistry

The nitrogen and sulfur atoms act as ligands for transition metals, forming complexes with catalytic or therapeutic potential.

Metal SaltConditionsComplex StructureApplication
Pd(OAc)₂DMF, 100°CPd(II)-amine complexCross-coupling catalysis
CuCl₂EtOH, RTCu(II)-thiophene chelateAntimicrobial agent

Oxidation and Degradation Pathways

Oxidation of the amine or thiophene ring occurs under harsh conditions, limiting stability in oxidative environments.

Oxidizing AgentConditionsMajor ProductBy-Products
H₂O₂AcOH, 70°C, 4 hrsN-OxideSulfoxide (thiophene ring)
KMnO₄

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-YL)ethylamine depends on its specific application. In biological systems, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The trifluoroethylamine group can enhance the compound’s binding affinity and specificity for its target, while the thiophene ring can contribute to its overall stability and reactivity .

Comparison with Similar Compounds

Substituent Effects on Basicity and Conformation

  • 1-(2,2,2-Trifluoroethyl)aminoethane (C): A simpler analog lacking aromatic substituents. The trifluoroethyl group reduces the basicity of the amine compared to non-fluorinated analogs due to its electron-withdrawing nature. Computational studies show that the trifluoroethyl group stabilizes specific conformations by favoring orientations where the CF₃ group is antiperiplanar to the amine lone pair .
  • Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine : Incorporates an indole ring instead of thiophene. The indole’s NH group may participate in hydrogen bonding, while the thiophene in the target compound offers sulfur-mediated hydrophobic interactions. Molecular weights are comparable (~256 g/mol vs. ~255 g/mol for the target compound) .

Aromatic Ring Modifications

  • [(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine : Shares the thiophene moiety but includes a nitro group on the phenyl ring. The nitro group introduces strong electron-withdrawing effects, further reducing amine basicity compared to the target compound. This modification may alter receptor binding in biological systems .
  • Dimethyl(2-{[3-(trifluoromethyl)phenyl]amino}ethyl)amine: Replaces the thiophene with a trifluoromethylphenyl group.

Fluorine Position and Chain Length

  • Methyl(2,2,2-trifluoroethyl)amine : A shorter-chain analog with a methyl group instead of the thiophen-2-ylethyl chain. The absence of aromaticity simplifies the structure but reduces opportunities for π-system interactions. Its lower molecular weight (139 g/mol) correlates with increased volatility .
  • 1-(Oxolan-2-yl)ethylamine : Features a trifluoromethoxy group (OCF₃) instead of CF₃CH₂. The OCF₃ group is less electron-withdrawing than CF₃CH₂, resulting in higher amine basicity. This compound also includes a tetrahydrofuran ring, which may improve solubility .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Basicity (Relative) Biological Relevance
1-(Thiophen-2-YL)ethylamine C₈H₁₀F₃NS 227.23 Thiophene (π-π), CF₃CH₂ (electron withdrawal) Low Potential CNS applications
1-(2,2,2-Trifluoroethyl)aminoethane (C) C₃H₆F₃N 113.08 Linear chain, no aromatic groups Very low Conformational studies
Ethyl({[1-(2,2,2-trifluoroethyl)-1H-indol-4-yl]methyl})amine C₁₃H₁₅F₃N₂ 256.27 Indole (H-bonding), CF₃CH₂ Moderate Anticancer leads
[(1S)-1-(3-Nitrophenyl)ethyl][2-(thiophen-2-yl)ethyl]amine C₁₄H₁₅N₂O₂S 283.35 Nitro group (strong electron withdrawal) Very low Neurotransmitter analogs

Key Findings

  • Fluorine Impact : The trifluoroethyl group consistently lowers amine basicity across analogs, enhancing metabolic stability and membrane permeability .
  • Aromatic Contributions : Thiophene-containing compounds exhibit distinct electronic and interaction profiles compared to phenyl or indole derivatives, influencing target selectivity .
  • Structural Flexibility : Compounds with shorter chains (e.g., methyl(2,2,2-trifluoroethyl)amine) prioritize volatility, while extended aromatic systems (e.g., indole derivatives) favor receptor binding .

Biological Activity

1-(Thiophen-2-YL)ethylamine is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure

The compound can be represented by the following structural formula:

C9H10F3NS\text{C}_9\text{H}_{10}\text{F}_3\text{N}\text{S}

Where:

  • C represents carbon
  • H represents hydrogen
  • F represents fluorine
  • N represents nitrogen
  • S represents sulfur

Biological Activity Overview

The biological activity of 1-(Thiophen-2-YL)ethylamine has been investigated in various contexts, particularly in relation to its effects on neurotransmitter systems and potential therapeutic applications.

  • Dopaminergic Activity : Similar compounds have shown interactions with dopamine receptors. For instance, N-trifluoroethyldopamine analogs exhibited relaxant effects without selectivity for dopamine receptors, indicating a complex interaction with the dopaminergic system .
  • Adrenergic Receptor Interaction : The presence of a trifluoroethyl group may enhance lipophilicity and receptor affinity, potentially leading to increased adrenergic activity.
  • Antioxidant Properties : Compounds containing thiophene rings have been studied for their antioxidant capabilities, which may contribute to their overall biological efficacy.

Pharmacological Studies

Several studies have been conducted to evaluate the pharmacological effects of this compound:

Case Study 1: Neuroprotective Effects

A study evaluated the neuroprotective effects of related thiophene compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates .

Case Study 2: Antimicrobial Activity

Research into the antimicrobial properties of thiophene derivatives revealed that they possess significant activity against various bacterial strains. The mechanism was linked to the disruption of bacterial cell membranes .

Data Tables

PropertyValue
Molecular Weight215.18 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Biological ActivityNeuroprotective, Antimicrobial

Research Findings

  • Relaxation Effects : In isolated vascular tissues, 1-(Thiophen-2-YL)ethylamine demonstrated relaxant effects comparable to known vasodilators .
  • Cytotoxicity Assays : In vitro studies showed varying degrees of cytotoxicity against cancer cell lines, suggesting potential as an anticancer agent .
  • Selectivity Studies : Further investigations into receptor selectivity revealed that while some analogs showed promising activity against specific receptors (e.g., adrenergic), others lacked specificity, indicating a need for structural optimization .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(Thiophen-2-YL)ethylamine in laboratory settings?

  • Methodological Answer : The synthesis involves two key components: the thiophenylethylamine moiety and the trifluoroethylamine group.

Thiophene Component : React 2-thiophenemethylamine with aldehydes or ketones via reductive amination to form the substituted ethylamine structure. This method is analogous to the synthesis of bis(thiophen-2-ylmethyl)amine .

Trifluoroethyl Component : Use nucleophilic substitution or condensation reactions with 2,2,2-trifluoroethylamine. Fluorinated reagents, such as 2,2,2-trifluoroethyl trifluoromethanesulfonate, can facilitate selective fluorination .

  • Safety Note : Handle trifluoroethylamine derivatives in fume hoods with nitrile gloves and PPE due to volatility and potential toxicity .

Q. What analytical techniques are critical for characterizing 1-(Thiophen-2-YL)ethylamine?

  • Methodological Answer :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm the thiophene ring protons (δ 6.8–7.2 ppm) and trifluoroethyl group (19^{19}F NMR at δ -60 to -70 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : For resolving stereochemistry and bond angles, particularly if the compound crystallizes .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if volatilized .
  • Waste Disposal : Segregate halogenated amine waste and consult certified hazardous waste handlers due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity of 1-(Thiophen-2-YL)ethylamine?

  • Methodological Answer :

  • Solvent Selection : Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilicity in fluorination steps .
  • Catalysts : Employ palladium or copper catalysts for cross-coupling reactions involving thiophene derivatives .
  • Temperature Control : Maintain reactions at 0–5°C during fluorination to minimize side reactions .

Q. How can computational methods aid in studying the reaction mechanism of this compound’s synthesis?

  • Methodological Answer :

  • DFT Calculations : Model transition states and intermediates to identify rate-determining steps, particularly for fluorination or thiophene coupling .
  • Molecular Dynamics : Simulate solvent effects on reaction pathways to optimize solvent selection .

Q. What strategies are effective for probing biological interactions of this compound?

  • Methodological Answer :

  • Receptor Binding Assays : Use radiolabeled analogs (e.g., 3^3H or 14^{14}C) to study affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) .
  • Enzyme Inhibition Studies : Screen against cytochrome P450 isoforms to assess metabolic stability .

Q. How can degradation pathways of this compound be evaluated under environmental conditions?

  • Methodological Answer :

  • Hydrolytic Stability : Expose the compound to aqueous buffers (pH 3–10) at 37°C and monitor degradation via HPLC .
  • Photolysis : Use UV-Vis light (254–365 nm) to assess photodegradation products .

Q. What approaches are used to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified thiophene substituents (e.g., methyl, chloro) or fluorinated chain lengths .
  • Biological Testing : Correlate structural changes with activity in assays (e.g., IC50_{50} values in receptor binding) to identify critical functional groups .

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